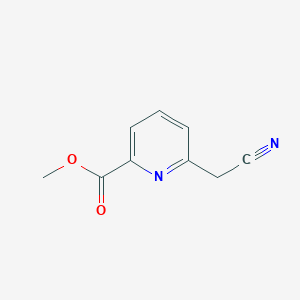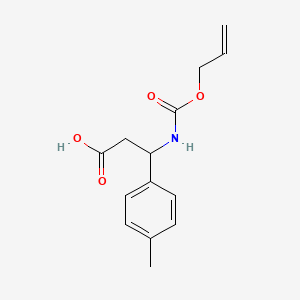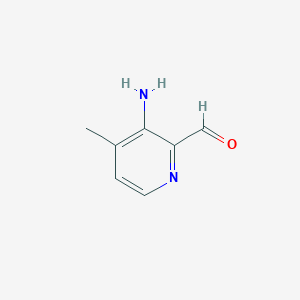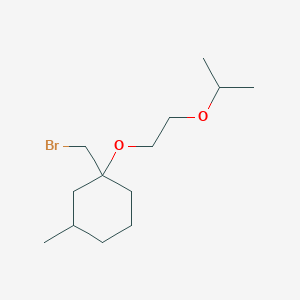![molecular formula C11H17NO4 B15305947 6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B15305947.png)
6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate is a chemical compound belonging to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. Tropane alkaloids are known for their diverse biological activities, making them of significant interest in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformation while maintaining the integrity of the bicyclic structure .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, its derivatives are studied for their potential therapeutic effects, including nematicidal activities . The compound’s unique structure also makes it a subject of interest in the development of new synthetic methodologies .
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems . Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the development of new drugs .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate include other tropane alkaloids such as atropine, scopolamine, and cocaine. These compounds share the bicyclic structure with a nitrogen atom but differ in their specific substituents and biological activities .
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological properties.
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate |
InChI |
InChI=1S/C11H17NO4/c1-15-10(13)8-6-4-3-5-7(12-6)9(8)11(14)16-2/h6-9,12H,3-5H2,1-2H3 |
Clave InChI |
OPJJMUSXHBHJIM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2CCCC(C1C(=O)OC)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15305880.png)

![3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15305890.png)
![N-[4-(4-sulfamoylphenyl)phenyl]acetamide](/img/structure/B15305891.png)




![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15305913.png)

![Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B15305924.png)
![[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B15305930.png)

